molecular formula C15H18N6O B1670926 DPP-728 HCl CAS No. 247016-69-9

DPP-728 HCl

Cat. No.: B1670926
CAS No.: 247016-69-9
M. Wt: 298.34 g/mol
InChI Key: VFFZWMWTUSXDCB-ZDUSSCGKSA-N
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Description

DPP-728 Hydrochloride, also known as NVP DPP 728 dihydrochloride, is a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV). This enzyme plays a crucial role in glucose metabolism by degrading incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, DPP-728 Hydrochloride enhances the levels of these incretin hormones, thereby improving insulin secretion and glucose tolerance .

Mechanism of Action

Target of Action

DPP-728 HCl, also known as NVP 728, is a potent and selective inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4) . DPP-4, also known as CD26, is a serine exopeptidase that cleaves X-proline dipeptides from the N-terminus of polypeptides . It plays a crucial role in glucose metabolism and is a therapeutic target for the treatment of type 2 diabetes .

Mode of Action

NVP 728 inhibits DPP-4 by binding to it, thereby preventing the enzyme from cleaving and inactivating incretin hormones, such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP) . These hormones are released in response to food intake and stimulate insulin secretion from pancreatic β-cells . By inhibiting DPP-4, NVP 728 increases the levels of active incretins, leading to enhanced insulin secretion and reduced glucagon release . This results in decreased blood glucose levels .

Biochemical Pathways

The primary biochemical pathway affected by NVP 728 is the incretin pathway . Incretins, such as GLP-1 and GIP, are hormones that stimulate insulin secretion in a glucose-dependent manner . By inhibiting DPP-4, NVP 728 prevents the degradation of these incretins, leading to increased insulin secretion, decreased glucagon release, and ultimately, reduced blood glucose levels .

Pharmacokinetics

They have a moderate volume of distribution and a half-life that allows for once or twice daily dosing .

Result of Action

The inhibition of DPP-4 by NVP 728 leads to an increase in active incretin levels, which in turn stimulates insulin secretion and inhibits glucagon release . This results in a decrease in blood glucose levels, making NVP 728 an effective treatment for type 2 diabetes . Additionally, NVP 728 has been shown to improve glucose tolerance, increase insulin and GLP-1 levels, augment insulin secretion and GLUT-2 levels, and preserve islet size .

Biochemical Analysis

Biochemical Properties

It displays over 15,000-fold selectivity over DPP-II and a range of proline-cleaving proteases . The interaction between DPP-728 HCl and DPP-IV is characterized by the inhibition of the enzyme, which leads to an increase in the levels of GLP-1 and insulin .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It improves glucose tolerance by increasing GLP-1 and insulin levels . Furthermore, it augments insulin secretion and GLUT-2 levels, which are crucial for glucose transport into cells . This compound also preserves islet size, which is important for maintaining the functional beta-cell mass .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of DPP-IV, leading to an increase in the levels of GLP-1 and insulin . This results in improved glucose tolerance and increased GLUT-2 levels, which facilitate glucose transport into cells . The preservation of islet size by this compound suggests a potential role in maintaining beta-cell function .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to reverse new-onset diabetes in nonobese diabetic (NOD) mice when treated for 2, 4, and 6 weeks . This suggests that the effects of this compound can change over time, potentially due to its influence on insulin secretion and GLUT-2 levels .

Metabolic Pathways

This compound is involved in the metabolic pathway related to glucose homeostasis . By inhibiting DPP-IV, it increases the levels of GLP-1 and insulin, which play crucial roles in this pathway .

Subcellular Localization

As a DPP-IV inhibitor, it is expected to localize in the same areas as the DPP-IV enzyme, which is known to be a membrane-associated glycoprotein expressed on lymphocytes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DPP-728 Hydrochloride involves multiple steps, starting with the preparation of the core pyridinecarbononitrile structure. The key steps include:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate precursors.

    Introduction of Functional Groups: The cyano and amino groups are introduced through nucleophilic substitution reactions.

    Final Assembly: The final product is obtained by coupling the pyridinecarbononitrile core with other functional groups under controlled conditions.

Industrial Production Methods: Industrial production of DPP-728 Hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: DPP-728 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various derivatives of DPP-728 Hydrochloride with modified functional groups, which can be further utilized in research and development .

Scientific Research Applications

DPP-728 Hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

  • Sitagliptin
  • Vildagliptin
  • Saxagliptin
  • Linagliptin
  • Alogliptin

DPP-728 Hydrochloride stands out due to its unique chemical structure and high selectivity for DPP-IV, making it a valuable compound in the study and treatment of metabolic disorders.

Properties

CAS No.

247016-69-9

Molecular Formula

C15H18N6O

Molecular Weight

298.34 g/mol

IUPAC Name

6-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]ethylamino]pyridine-3-carbonitrile

InChI

InChI=1S/C15H18N6O/c16-8-12-3-4-14(20-10-12)19-6-5-18-11-15(22)21-7-1-2-13(21)9-17/h3-4,10,13,18H,1-2,5-7,11H2,(H,19,20)/t13-/m0/s1

InChI Key

VFFZWMWTUSXDCB-ZDUSSCGKSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N)C#N

SMILES

C1CC(N(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N)C#N.Cl.Cl

Canonical SMILES

C1CC(N(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N)C#N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NVP-728;  DPP-728;  NVP-DPP-728;  NVP-728;  DPP-728;  NVP-DPP-728;  DPP-728 HCl;  DPP-728 dihydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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